2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H4Br2N2O. It is known for its unique structure, which includes a dibromo-substituted indenone core linked to a malononitrile group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-dibromo-1-indanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the indanone reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to undergo various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their function. In chemical synthesis, it acts as a reactive intermediate, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has similar structural features but with fluorine atoms instead of bromine.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a single bromine atom and exhibits different reactivity.
Uniqueness
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its dibromo substitution, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H4Br2N2O |
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Molecular Weight |
351.98 g/mol |
IUPAC Name |
2-(5,6-dibromo-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H4Br2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 |
InChI Key |
YKEDZFFDJWETSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Br)Br |
Origin of Product |
United States |
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